(S)-2-Amino-4-bromobutanoic acid hydrochloride

Catalog No.
S15673289
CAS No.
M.F
C4H9BrClNO2
M. Wt
218.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-4-bromobutanoic acid hydrochloride

Product Name

(S)-2-Amino-4-bromobutanoic acid hydrochloride

IUPAC Name

(2S)-2-amino-4-bromobutanoic acid;hydrochloride

Molecular Formula

C4H9BrClNO2

Molecular Weight

218.48 g/mol

InChI

InChI=1S/C4H8BrNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1

InChI Key

KAZOSYWRYVKMNF-DFWYDOINSA-N

Canonical SMILES

C(CBr)C(C(=O)O)N.Cl

Isomeric SMILES

C(CBr)[C@@H](C(=O)O)N.Cl

(S)-2-Amino-4-bromobutanoic acid hydrochloride is a chiral amino acid derivative characterized by the presence of a bromine atom at the fourth carbon position. Its molecular formula is C4H9BrClNO2C_4H_9BrClNO_2, and it is typically encountered as a white crystalline powder. This compound plays a significant role in biochemical research and pharmaceutical applications, particularly as an intermediate in the synthesis of non-natural amino acids and peptidomimetics, which are vital for drug development and biochemical studies .

, primarily due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, including amines, alcohols, and thiols, leading to the formation of diverse derivatives.
  • Oxidation and Reduction: The amino group can be oxidized to form nitro compounds, while the carboxylic acid group can participate in reduction reactions to yield alcohols or aldehydes.

These reactions are crucial for synthesizing more complex molecules used in medicinal chemistry.

The biological activity of (S)-2-Amino-4-bromobutanoic acid hydrochloride is notable for its influence on cellular processes. It has been shown to modulate enzyme activities involved in amino acid metabolism, affecting pathways such as protein synthesis and degradation. Additionally, its ability to form covalent bonds with biomolecules through nucleophilic substitution enhances its potential as a biochemical tool.

In vitro studies have indicated that this compound can affect gene expression and cellular signaling pathways, suggesting its utility in exploring metabolic processes and therapeutic targets .

The synthesis of (S)-2-Amino-4-bromobutanoic acid hydrochloride can be accomplished through several methods:

  • Starting from N-Boc-glutamic acid tert-butyl ester: This method employs Barton’s radical decarboxylation to introduce the bromine atom while minimizing racemization.
  • Bromination of Butyric Acid Derivatives: This involves α-bromination using bromine or hydrobromic acid under controlled conditions, often utilizing solvents like acetic acid at low temperatures to ensure product stability.

In industrial settings, large-scale production typically employs continuous flow reactors for optimized yields and purity.

(S)-2-Amino-4-bromobutanoic acid hydrochloride has various applications:

  • Pharmaceutical Development: It serves as an intermediate for synthesizing non-natural amino acids and peptidomimetics, which are crucial for drug discovery.
  • Biochemical Research: The compound is utilized in studying enzyme mechanisms and protein interactions due to its reactivity and ability to form stable derivatives.
  • Chemical Synthesis: It acts as a building block in organic synthesis, contributing to the development of specialty chemicals .

Interaction studies involving (S)-2-Amino-4-bromobutanoic acid hydrochloride have revealed its potential effects on enzyme activity modulation. The compound's ability to form hydrogen bonds through its amino group allows it to interact with various biological targets, potentially influencing their function. This property is particularly valuable in drug design, where understanding molecular interactions can lead to more effective therapeutic agents .

Several compounds share structural similarities with (S)-2-Amino-4-bromobutanoic acid hydrochloride:

Compound NameStructural VariationUnique Properties
2-Amino-4-chlorobutanoic acidChlorine instead of bromineDifferent reactivity; may have distinct biological effects
2-Amino-4-iodobutanoic acidIodine instead of bromineIncreased reactivity; potential use in radiolabeling
2-Amino-4-fluorobutanoic acidFluorine instead of bromineUnique properties in medicinal chemistry

(S)-2-Amino-4-bromobutanoic acid hydrochloride is unique due to its bromine atom, which provides a balance between reactivity and stability. This characteristic makes it especially useful in synthesizing non-natural amino acids where controlled reactivity is essential .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

216.95052 g/mol

Monoisotopic Mass

216.95052 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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